physicochemical properties of 3,4-diethyl-1H-pyrrole-2,5-dione
physicochemical properties of 3,4-diethyl-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-diethyl-1H-pyrrole-2,5-dione
Abstract
The 1H-pyrrole-2,5-dione scaffold, commonly known as the maleimide core, is a privileged structure in medicinal chemistry and drug development, forming the basis for numerous compounds with significant biological activity.[1] This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, 3,4-diethyl-1H-pyrrole-2,5-dione (also known as 3,4-diethylmaleimide). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's chemical identity, structural characteristics, core physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it includes detailed experimental protocols for the determination of key properties, grounding theoretical knowledge in practical application.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity and structure is the foundation of all subsequent physicochemical analysis.
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IUPAC Name: 3,4-diethyl-1H-pyrrole-2,5-dione
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Synonyms: 3,4-diethylmaleimide
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CAS Number: 34085-07-9[2]
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Molecular Formula: C₈H₁₁NO₂[3]
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Molecular Weight: 153.18 g/mol
The molecular structure consists of a five-membered dicarbonyl heterocyclic ring with two ethyl substituents at the C3 and C4 positions.
Caption: Molecular structure of 3,4-diethyl-1H-pyrrole-2,5-dione.
Crystallographic Data
Detailed structural analysis reveals important intermolecular interactions. A study of the crystal structure of 3,4-diethyl-1H-pyrrole-2,5-dione determined that it crystallizes in the orthorhombic system.[3] A notable feature is the presence of three distinct molecules within the asymmetric unit, which are organized into two different hydrogen-bonded tapes, forming a complex layered structure.[3] This intricate arrangement is crucial for understanding its solid-state properties, such as solubility and dissolution rate.
Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following table summarizes key parameters for 3,4-diethyl-1H-pyrrole-2,5-dione, with data derived from closely related analogs where direct experimental values are not available.
| Property | Value | Source(s) / Comment |
| Molecular Weight | 153.18 g/mol | Calculated from formula C₈H₁₁NO₂ |
| Melting Point | 67-68 °C | Value for the analog 3-ethyl-4-methylpyrrole-2,5-dione.[4] |
| Boiling Point | ~260 °C (Predicted) | Estimated based on the analog 3-ethyl-4-methylpyrrole-2,5-dione (253 °C).[4] |
| Density | ~1.1 g/cm³ | Based on the analog 3-ethyl-4-methylpyrrole-2,5-dione.[4] |
| Water Solubility | Low | Expected to be sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and dichloromethane.[5] |
| logP (o/w) | ~1.5 (Estimated) | Estimated based on the increased hydrophobicity from two ethyl groups compared to the analog 3-ethyl-4-methyl-maleimide (logP 1.050).[4] |
| pKa | ~10 (Estimated) | The N-H proton is weakly acidic. This is a typical value for imide protons.[6] |
| Polar Surface Area | 46.2 Ų | Value for the analog 3-ethyl-4-methylpyrrole-2,5-dione.[4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra provide a fingerprint for the molecule's structure.[7]
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¹H NMR: The spectrum is expected to show a broad singlet for the N-H proton (δ ~8.0-9.0 ppm). The ethyl groups should produce a quartet for the two -CH₂- groups (δ ~2.5 ppm) and a triplet for the two -CH₃ groups (δ ~1.1 ppm).
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¹³C NMR: Key signals would include two resonances for the carbonyl carbons (C=O ) in the range of δ 170-175 ppm. The olefinic carbons (C=C ) attached to the ethyl groups would appear around δ 140-145 ppm. The ethyl group carbons would be visible at approximately δ 15-20 ppm (-CH₂- ) and δ 10-15 ppm (-CH₃ ).
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of the functional groups.
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N-H Stretch: A moderate to sharp band is expected around 3200-3300 cm⁻¹.
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C-H Stretch: Aliphatic C-H stretching from the ethyl groups will appear just below 3000 cm⁻¹.
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C=O Stretch: Two strong, distinct carbonyl absorption bands are characteristic of the imide group, typically found in the region of 1700-1780 cm⁻¹.
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C=C Stretch: A weaker absorption around 1640 cm⁻¹ corresponding to the carbon-carbon double bond in the ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[4]
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Molecular Ion Peak ([M]⁺): A prominent peak is expected at m/z = 153, corresponding to the molecular weight of the compound.
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Key Fragments: Common fragmentation pathways would involve the loss of an ethyl group ([M - 29]⁺) or cleavage of the ring structure.
Chemical Reactivity and Stability
The reactivity of the 3,4-diethyl-1H-pyrrole-2,5-dione core is dictated by the electrophilic nature of the double bond and the stability of the imide ring.
Michael Addition
The carbon-carbon double bond of the maleimide ring is electron-deficient and highly susceptible to nucleophilic attack, particularly via a Michael (1,4-conjugate) addition. This is the most important reaction for this class of compounds, especially in the context of bioconjugation, where the thiol group of cysteine residues in proteins readily adds across the double bond.[8][9]
Caption: Generalized scheme of Michael addition reactivity.
Hydrolytic Stability
The imide ring is susceptible to hydrolysis, particularly under alkaline conditions, which opens the ring to form the corresponding maleamic acid derivative.[10] The compound exhibits good stability at neutral to slightly acidic pH (pH 4-6.5).[10] This pH-dependent stability is a critical consideration for its storage, handling, and application in aqueous biological systems.
Synthesis Overview
While a specific protocol for 3,4-diethyl-1H-pyrrole-2,5-dione is not detailed in the provided results, the synthesis of analogous maleimides typically follows a two-step procedure.[8][10] The process generally involves:
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Amidation: Reaction of the corresponding anhydride (diethylmaleic anhydride) with an ammonia source to form the intermediate maleamic acid.
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Cyclization: Dehydrative cyclization of the maleamic acid, often achieved by heating in the presence of acetic anhydride and a catalyst like sodium acetate, to yield the final imide.[8]
Experimental Protocols
The following section provides generalized, yet detailed, protocols for the determination of key physicochemical properties, grounded in standard laboratory practices.[11][12]
General Workflow for Physicochemical Characterization
Caption: A generalized workflow for synthesis and characterization.
Protocol: Determination of Melting Point
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.[12]
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Protocol: Determination of Octanol/Water Partition Coefficient (LogP) - Shake-Flask Method
This protocol is the standard method for experimentally measuring LogP.[11]
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
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Partitioning: In a glass flask, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water. The volume ratio is typically adjusted based on the expected LogP.
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Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) until equilibrium is reached (this can take several hours).[11]
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Biological Context and Potential Applications
The pyrrole-2,5-dione (maleimide) scaffold is a cornerstone in medicinal chemistry. Derivatives have demonstrated a wide spectrum of biological activities, including:
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Anticancer and Cytotoxic Activity: Many derivatives show potent antiproliferative effects against various cancer cell lines by inhibiting critical enzymes like tyrosine kinases.[1][4][13]
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Anti-inflammatory Properties: Certain analogs act as inhibitors of pro-inflammatory pathways.[1]
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Antimicrobial Activity: The scaffold is present in compounds with activity against various bacterial and fungal strains.[1][10]
The high reactivity of the maleimide core towards thiols also makes it an invaluable tool in biotechnology for protein labeling, antibody-drug conjugates (ADCs), and immobilizing biomolecules on surfaces.[8][14]
Conclusion
3,4-diethyl-1H-pyrrole-2,5-dione is a molecule of significant interest, built upon a biologically and synthetically important maleimide scaffold. Its physicochemical properties—moderate lipophilicity, characteristic spectroscopic profile, and defined chemical reactivity—make it a valuable building block for the development of novel therapeutics and biochemical tools. A thorough understanding of its stability, particularly its pH-dependent hydrolysis, and its high reactivity towards nucleophiles is paramount for its successful application in research and drug development.
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